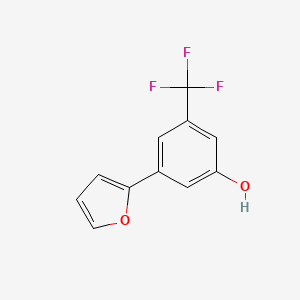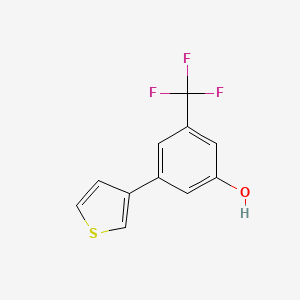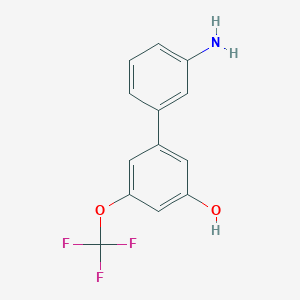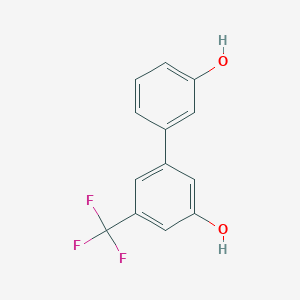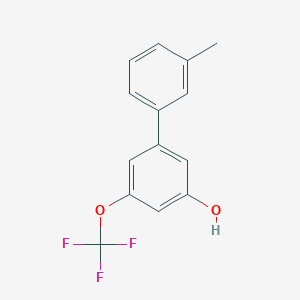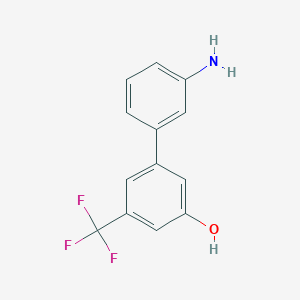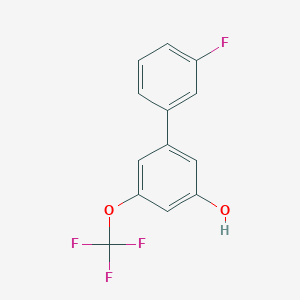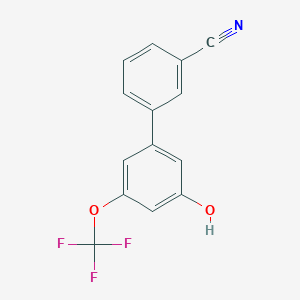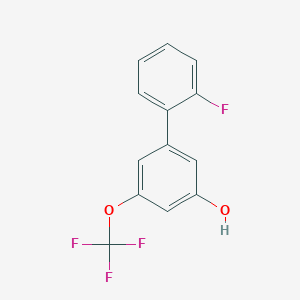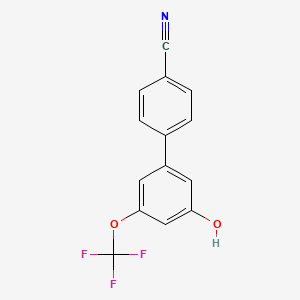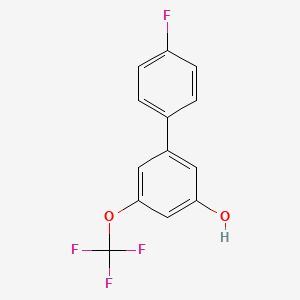
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-F-3-TFM) is a compound belonging to the family of phenols, which are organic compounds containing a hydroxyl group bonded to an aromatic hydrocarbon. 5-F-3-TFM is a fluorinated compound, characterized by its high solubility in organic solvents, low volatility, and high stability. It has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a precursor for the synthesis of pharmaceuticals and agrochemicals. In addition, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of fluorinated polymers and as a starting material for the synthesis of fluorinated polymers. It has also been used in the synthesis of fluorescent probes and as a catalyst in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate and activating it for further reaction. The activated substrate then undergoes a nucleophilic substitution reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has antimicrobial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have anti-inflammatory and antioxidant activities. It has also been shown to have the ability to inhibit the growth of certain cancer cell lines, including human renal cancer cells and human breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments are its high solubility in organic solvents, low volatility, and high stability. These properties make it an ideal reagent for a variety of organic synthesis reactions. However, the compound is toxic and should be handled with care. In addition, the compound is expensive and may not be suitable for large-scale applications.
Zukünftige Richtungen
The potential future applications of 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% are numerous. The compound could be used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new fluorescent probes, as well as in the synthesis of new catalysts. Furthermore, the compound could be used in the development of new antimicrobial drugs, as well as in the development of new anti-cancer drugs. Finally, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new materials for use in the medical, industrial, and agricultural sectors.
Synthesemethoden
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by the reaction of 4-fluorophenol with trifluoromethyl iodide in the presence of a base. The reaction is carried out in anhydrous acetonitrile at room temperature and can be completed in a few hours. The reaction is shown in the following equation:
4-Fluorophenol + Trifluoromethyl iodide → 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-10-3-1-8(2-4-10)9-5-11(18)7-12(6-9)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVIUZJBOWJPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686513 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261919-64-5 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



